molecular formula C19H22N6O2 B2356884 7-ethyl-3,9-dimethyl-1-phenethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione CAS No. 919020-45-4

7-ethyl-3,9-dimethyl-1-phenethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione

Cat. No.: B2356884
CAS No.: 919020-45-4
M. Wt: 366.425
InChI Key: UAZGNPQTKJAJEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-ethyl-3,9-dimethyl-1-phenethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione is a useful research compound. Its molecular formula is C19H22N6O2 and its molecular weight is 366.425. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

Research on similar triazine and purine derivatives has shown that these compounds can be synthesized through various chemical reactions and possess notable biological activities. For example, studies have demonstrated the synthesis of novel heterocycles like [1,2,4]triazino-[3,2-f]purines and their potential antitumor activities and vascular relaxing effects (Ueda et al., 1987). These findings suggest that derivatives of [1,2,4]triazino[3,4-f]purines, such as the compound , may also possess similar pharmacological properties.

Anticancer, Anti-HIV, and Antimicrobial Activities

Compounds with triazino and triazolo[4,3-e]purine structures have been synthesized and evaluated for their potential anticancer, anti-HIV-1, and antimicrobial activities. Some of these compounds displayed considerable activity against specific cancer cell lines, moderate anti-HIV-1 activity, and antimicrobial effects against various pathogens (Ashour et al., 2012). These results highlight the potential of structurally similar compounds, including the one in focus, for applications in treating or managing various diseases.

Properties

IUPAC Name

7-ethyl-3,9-dimethyl-1-(2-phenylethyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O2/c1-4-23-17(26)15-16(22(3)19(23)27)20-18-24(15)12-13(2)21-25(18)11-10-14-8-6-5-7-9-14/h5-9H,4,10-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAZGNPQTKJAJEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(N=C3N2CC(=NN3CCC4=CC=CC=C4)C)N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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